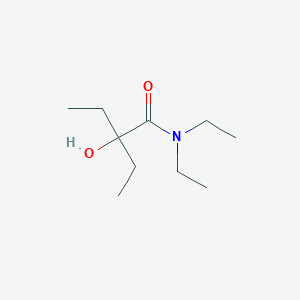

n,n,2-Triethyl-2-hydroxybutanamide

Description

N,N,2-Triethyl-2-hydroxybutanamide is a tertiary amide derivative characterized by a hydroxy-substituted carbon adjacent to the amide group. Its structure includes three ethyl groups attached to the nitrogen atom and a hydroxyl group at the second carbon of the butanamide backbone.

Properties

CAS No. |

58889-20-6 |

|---|---|

Molecular Formula |

C10H21NO2 |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

N,N,2-triethyl-2-hydroxybutanamide |

InChI |

InChI=1S/C10H21NO2/c1-5-10(13,6-2)9(12)11(7-3)8-4/h13H,5-8H2,1-4H3 |

InChI Key |

ATWJLADOLHOIHO-UHFFFAOYSA-N |

SMILES |

CCC(CC)(C(=O)N(CC)CC)O |

Canonical SMILES |

CCC(CC)(C(=O)N(CC)CC)O |

Synonyms |

HOE 17879 HOE-17879 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires analyzing structurally or functionally analogous amides. Below is a focused analysis based on available evidence and analogous compounds.

Structural Analogues

Example Compound: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Synthesis: Synthesized via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol .

- Structural Features : Contains an N,O-bidentate directing group, enabling coordination with transition metals for C–H bond functionalization.

- Key Differences :

- Backbone : The analogous compound has a benzamide core with a branched hydroxyalkyl chain, whereas N,N,2-Triethyl-2-hydroxybutanamide has a linear aliphatic chain.

- Substituents : The former includes a methylbenzoyl group and a dimethyl-substituted hydroxyethyl chain, while the latter features three ethyl groups on nitrogen and a simpler hydroxybutanamide framework.

Note: The molecular formula of this compound is inferred from its name; experimental validation is lacking.

Functional Analogues

Compounds with hydroxyamide motifs are often compared for their coordination chemistry. For instance:

- N-Hydroxyphthalimide : A well-studied amide with a rigid aromatic backbone, widely used as a radical initiator. Unlike this compound, it lacks alkyl substituents on nitrogen, limiting its steric bulk and altering metal-binding selectivity.

- N-Ethyl-2-hydroxypropionamide : Shares a hydroxy group on the amide backbone but has fewer ethyl groups, resulting in lower hydrophobicity and distinct reactivity in nucleophilic substitutions.

Research Findings and Limitations

- In contrast, its structural analogue N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide has been fully characterized via NMR, X-ray crystallography, and elemental analysis , highlighting a critical gap in data for the former.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.